![molecular formula C33H34N4O B289138 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is not fully understood. However, it has been found to interact with various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has been found to have a wide range of biochemical and physiological effects. Some of these effects include increased dopamine and serotonin levels in the brain, improved cognitive function, and reduced anxiety and depression symptoms. This compound has also been found to have potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol in lab experiments is its unique chemical structure and wide range of biochemical and physiological effects. This compound can be used to study various aspects of brain function, including neurotransmitter release and reuptake, receptor interactions, and cognitive function. However, one limitation of using this compound in lab experiments is its potential toxicity and adverse effects on cell viability.
Zukünftige Richtungen
There are several future directions for research on 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol. Some of these directions include further studies on its mechanism of action, potential therapeutic applications for neurological and psychiatric disorders, and the development of novel analogs with improved efficacy and reduced toxicity. Additionally, this compound could be used to study the role of dopamine and serotonin in various physiological processes, such as learning and memory, emotion regulation, and reward processing.
Synthesemethoden
The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves several steps. The first step involves the synthesis of 5-methyl-2,3-diphenyl-1H-indole, followed by the synthesis of 4-(pyridin-2-yl)piperazine. The final step involves the coupling of these two compounds to form 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the research areas where this compound has been studied include neuroscience, pharmacology, and biochemistry.
Eigenschaften
Molekularformel |
C33H34N4O |
---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
1-(5-methyl-2,3-diphenylindol-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C33H34N4O/c1-25-15-16-30-29(22-25)32(26-10-4-2-5-11-26)33(27-12-6-3-7-13-27)37(30)24-28(38)23-35-18-20-36(21-19-35)31-14-8-9-17-34-31/h2-17,22,28,38H,18-21,23-24H2,1H3 |
InChI-Schlüssel |
HUQZVZVBAHOFTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)C6=CC=CC=N6)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)C6=CC=CC=N6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.